Acetyl-Neurotensin (8-13) Defines the Minimal, Fully Active Pharmacophore: Evidence from Binding Affinity
A comprehensive SAR study established that Acetyl-Neurotensin (8-13) is the shortest neurotensin analog capable of fully mimicking the binding and pharmacological properties of the native 13-amino acid peptide, neurotensin (1-13). In contrast, the removal of the N-terminal acetyl group, as in Neurotensin(8-13), or further truncation to Neurotensin(9-13) or (10-13), results in a significant loss of activity [1]. This landmark finding provides the foundational justification for its use as the minimal active pharmacophore in research.
| Evidence Dimension | Retention of Full Binding and Pharmacological Activity Relative to Native Peptide |
|---|---|
| Target Compound Data | Full activity retained |
| Comparator Or Baseline | Neurotensin (1-13) |
| Quantified Difference | Full activity retained by Acetyl-Neurotensin(8-13) vs. loss of activity in Neurotensin(9-13) and (10-13) |
| Conditions | Binding to rat brain synaptic membranes and functional assays (guinea pig ileum contraction, rat stomach strip) |
Why This Matters
This data definitively identifies the minimal sequence required for full NTS1 activity, making Acetyl-Neurotensin (8-13) the essential standard for studies focused on the NTS1 pharmacophore and for developing minimal peptide probes.
- [1] Granier, C., Van Rietschoten, J., Kitabgi, P., Poustis, C., & Freychet, P. (1982). Synthesis and characterization of neurotensin analogues for structure/activity relationship studies. Acetyl-neurotensin-(8–13) is the shortest analogue with full binding and pharmacological activities. European Journal of Biochemistry, 124(1), 117-124. View Source
